N-(3-chloro-4-methoxybenzyl)-beta-alanine
CAS No.:
Cat. No.: VC17916884
Molecular Formula: C11H14ClNO3
Molecular Weight: 243.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H14ClNO3 |
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Molecular Weight | 243.68 g/mol |
IUPAC Name | 3-[(3-chloro-4-methoxyphenyl)methylamino]propanoic acid |
Standard InChI | InChI=1S/C11H14ClNO3/c1-16-10-3-2-8(6-9(10)12)7-13-5-4-11(14)15/h2-3,6,13H,4-5,7H2,1H3,(H,14,15) |
Standard InChI Key | PCOKYONQWGRJOU-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C=C(C=C1)CNCCC(=O)O)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
N-(3-Chloro-4-methoxybenzyl)-β-alanine consists of a β-alanine backbone (CH₂CH(NH₂)COOH) modified by a 3-chloro-4-methoxybenzyl substituent at the amino group. The benzyl ring features electron-withdrawing (–Cl) and electron-donating (–OCH₃) groups at the meta and para positions, respectively, which influence its electronic and steric properties .
Key Structural Features:
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Molecular Formula: C₁₁H₁₃ClNO₃
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Molecular Weight: 257.68 g/mol (calculated)
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IUPAC Name: 3-[(3-Chloro-4-methoxybenzyl)amino]propanoic acid
Physicochemical Characteristics
While experimental data for this specific compound are sparse, inferences from structurally related compounds (e.g., N-(3-chloro-4-ethoxybenzyl)alanine and N-(3-chloro-4-methoxyphenyl) derivatives) suggest the following properties :
The chloro and methoxy groups enhance lipophilicity compared to unsubstituted β-alanine, potentially improving membrane permeability in biological systems .
Synthetic Pathways
Industrial-Scale Synthesis
The synthesis typically involves a multi-step approach:
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Benzyl Halide Preparation:
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N-Alkylation of β-Alanine:
Key Reaction:
Purification and Characterization
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Chromatography: Silica gel column chromatography (eluent: ethyl acetate/hexane)
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Spectroscopic Confirmation:
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a building block in synthesizing:
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Anticancer Agents: Quinazoline-based inhibitors (e.g., EGFR tyrosine kinase inhibitors) .
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Neurological Modulators: GABA receptor-targeting compounds .
Biochemical Probes
Used in studying:
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Amino Acid Transport: Radiolabeled analogs track β-alanine uptake in cells .
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Enzyme Kinetics: Competitive inhibition assays for aminotransferases .
Future Directions
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